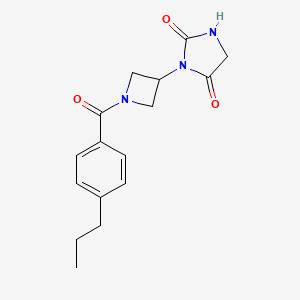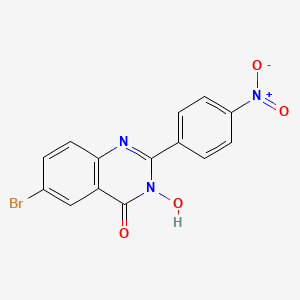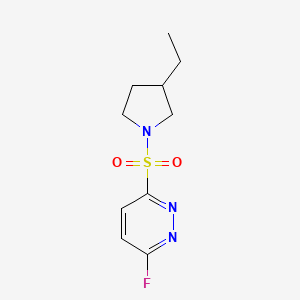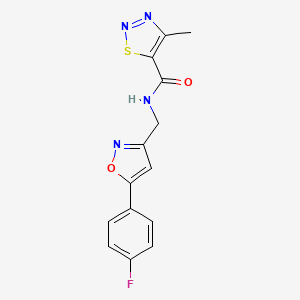
3-(1-(4-Propylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Imidazole compounds, such as the one , can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method involves the use of Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O3, and it has a molecular weight of 301.346.Applications De Recherche Scientifique
Synthesis Techniques and Intermediates
A practical synthesis pathway highlights the creation of significant intermediates in the production of biotin, demonstrating the compound's role in synthesizing complex biological molecules. This method involves a key step using acid-catalyzed azetidin-2-one ring opening, showcasing the compound's utility in creating structurally complex and biologically significant molecules (A. Kale, V. Puranik, A. Deshmukh, 2007).
Anticancer Potential
Research into novel N-benzyl aplysinopsin analogs, including compounds structurally related to imidazolidine-2,4-diones, has shown significant potential in cancer therapy. These compounds exhibited potent growth inhibition against specific melanoma and ovarian cancer cell lines, highlighting the therapeutic potential of imidazolidine derivatives in oncology (Narsimha R Penthala, Thirupathi Reddy Yerramreddy, P. Crooks, 2011).
Supramolecular Chemistry
Glycolurils and their analogues, including imidazolidine-2,4-diones, have found extensive applications across various fields, including pharmacology, explosives, and gelators. These compounds serve as foundational building blocks in supramolecular chemistry, underlining their versatility and importance in scientific research (A. Kravchenko, V. Baranov, G. Gazieva, 2018).
DNA Binding Studies
Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for understanding their role in therapeutic applications, particularly in anticancer drug development. Such studies provide insights into the potential of these compounds to act as effective anti-cancer agents based on their interaction with DNA (Afzal Shah, Erum Nosheen, Shamsa Munir, et al., 2013).
Antimicrobial Activities
Research into the synthesis and evaluation of various azetidinone, imidazolidinone, and tetrazole compounds incorporating quinazolin-4(3H)-ones has shown significant antimicrobial activity. These findings suggest the potential utility of imidazolidine-2,4-diones and related compounds in developing new antimicrobial agents, thereby contributing to the field of infectious disease treatment (Maryam M. Sahib, 2018).
Orientations Futures
Imidazole compounds have been the focus of many research studies due to their wide range of biological activities . They are used in the development of new drugs, and their derivatives show various biological activities . Therefore, the future research directions might include exploring more biological activities of this compound and its derivatives, and developing new drugs based on these compounds.
Propriétés
IUPAC Name |
3-[1-(4-propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-11-4-6-12(7-5-11)15(21)18-9-13(10-18)19-14(20)8-17-16(19)22/h4-7,13H,2-3,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUYYIORIOXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Propylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)

![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)
